molecular formula C16H22N2O3 B5879803 methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate

methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate

Cat. No. B5879803
M. Wt: 290.36 g/mol
InChI Key: LHTCCSHGOMAPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 337.42 g/mol.

Mechanism of Action

The mechanism of action of methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate can increase the levels of acetylcholine in the brain, which may improve cognitive function. methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate has also been shown to bind to certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate can improve cognitive function, reduce anxiety and depression-like behaviors, and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate for lab experiments is its versatility as a building block for the synthesis of novel compounds. methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate can be easily modified to introduce different functional groups, which can be used to tune the pharmacological properties of the resulting compounds. However, one limitation of methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the research and development of methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate. One potential area of focus is the design and synthesis of novel compounds based on the methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate scaffold with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate and its potential targets in the body. Additionally, the development of new synthetic methods for methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate and its derivatives could lead to more efficient and cost-effective production methods. Finally, the application of methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate in material science and nanotechnology could lead to the development of new functional materials with unique properties.

Synthesis Methods

The synthesis of methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 4-methyl-1-piperidinylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then methylated using dimethyl sulfate to yield methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate. The overall reaction scheme is shown below:

Scientific Research Applications

Methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties. In material science, methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate has been used as a building block for the synthesis of functionalized polymers and nanoparticles.

properties

IUPAC Name

methyl 4-[[2-(4-methylpiperidin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-12-7-9-18(10-8-12)11-15(19)17-14-5-3-13(4-6-14)16(20)21-2/h3-6,12H,7-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTCCSHGOMAPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[(4-methylpiperidin-1-yl)acetyl]amino}benzoate

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